molecular formula C23H18N2O B14461036 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL CAS No. 74586-19-9

1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL

Katalognummer: B14461036
CAS-Nummer: 74586-19-9
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: SOARCUUGRPUICY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL is a complex organic compound that features a combination of carbazole and naphthalene structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL typically involves the condensation of 9H-carbazole-9-ylamine with naphthalen-2-ol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydro derivatives.

Wissenschaftliche Forschungsanwendungen

1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL is unique due to its specific combination of carbazole and naphthalene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

74586-19-9

Molekularformel

C23H18N2O

Molekulargewicht

338.4 g/mol

IUPAC-Name

1-[(carbazol-9-ylamino)methyl]naphthalen-2-ol

InChI

InChI=1S/C23H18N2O/c26-23-14-13-16-7-1-2-8-17(16)20(23)15-24-25-21-11-5-3-9-18(21)19-10-4-6-12-22(19)25/h1-14,24,26H,15H2

InChI-Schlüssel

SOARCUUGRPUICY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2CNN3C4=CC=CC=C4C5=CC=CC=C53)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.